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Cyclohexyl isocyanide

Cat. No.: B047806
CAS No.: 931-53-3
M. Wt: 109.17 g/mol
InChI Key: XYZMOVWWVXBHDP-UHFFFAOYSA-N
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Description

Significance and Research Trajectory of Isocyanide Chemistry

Isocyanide chemistry has a rich history, with the first isocyanide compound being synthesized in the 19th century. wikipedia.org However, the full potential of this functional group was not realized until the mid-20th century with the development of reliable synthetic methods and the discovery of isocyanide-based multicomponent reactions (MCRs). rsc.orgresearchgate.net Isocyanides are organic compounds containing the functional group -N≡C. They are isomers of nitriles (-C≡N), but their reactivity is markedly different due to the presence of a formally divalent carbon atom with both nucleophilic and electrophilic character. rsc.org

The trajectory of isocyanide chemistry has been one of expanding applications, moving from curiosities to indispensable tools in organic synthesis. researchgate.netresearchgate.net A significant milestone in this journey was the development of the Ugi and Passerini multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step. researchgate.netnih.gov These reactions have proven invaluable in the construction of libraries of compounds for drug discovery and have been instrumental in the synthesis of a wide array of biologically active heterocycles and natural products. researchgate.netnih.gov

Beyond MCRs, isocyanides have found applications in various other areas of chemical research. They serve as versatile C1 building blocks in transition-metal-catalyzed cross-coupling reactions, where they can be inserted into carbon-metal or heteroatom-metal bonds. vu.nl This has opened up new avenues for the synthesis of amides, ketones, and other functional groups. Furthermore, the unique electronic properties of isocyanides make them effective ligands in coordination chemistry, with applications in the development of radiopharmaceuticals and other metal-based complexes. vu.nlsigmaaldrich.com The field continues to evolve, with ongoing research focused on developing new, more sustainable methods for isocyanide synthesis and exploring their use in materials science, such as in the modification of polymers and nanocellulose. rsc.orgsigmaaldrich.com

Unique Reactivity Profile of Cyclohexyl Isocyanide

This compound exhibits a distinctive reactivity profile that makes it a valuable reagent in organic synthesis. Its isocyanide functional group, with its dual nucleophilic and electrophilic character, readily participates in a variety of chemical transformations, particularly cycloadditions and multicomponent reactions. researchgate.net

A well-documented aspect of this compound's reactivity is its reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD). This reaction does not yield a single product but rather a mixture of complex heterocyclic compounds, the composition of which can be influenced by the reaction conditions and stoichiometry of the reactants. acs.org For instance, the reaction can produce cyclopenta[b]pyridine derivatives, azaspirononatrienes, and azabicyclononatrienes. acs.orgsigmaaldrich.com The formation of these products is rationalized through the initial formation of a 1,3-dipolar intermediate, which can then react further with DMAD. acs.org

Reaction of this compound with Dimethyl Acetylenedicarboxylate (DMAD) acs.org
Reactant Ratio (Isocyanide:DMAD)Products IsolatedYield
2:3Cyclopenta[b]pyridine derivative (14), Azaspirononatriene (13), Cyclopenta[b]pyridine derivative (19), Azabicyclononatriene derivative (16)28%, 2%, 1%, 3% respectively
1:2Cyclopenta[b]pyridine derivative (14)-
1:3Cyclopenta[b]pyridine derivative (14)-
1:4Cyclopenta[b]pyridine derivative (14)-

This compound is also a key component in numerous multicomponent reactions. It can react with aromatic aldehydes and aniline (B41778) derivatives in the presence of trifluoroacetic anhydride (B1165640) to afford N-[cyclohexylcarbamoyl(aryl)methyl]-2,2,2-trifluoro-N-arylacetamide derivatives in high yields. researchgate.net In another example, the 1:1 intermediate generated from the addition of this compound to dimethyl acetylenedicarboxylate can be trapped by aldehydes to produce 2-aminofuran derivatives. rsc.org These reactions highlight the ability of this compound to facilitate the rapid construction of highly functionalized and complex molecular architectures.

The versatility of this compound extends to its use in the synthesis of various heterocyclic systems. For example, it can undergo a three-component condensation with 2-aminopyridine-3-carboxylic acid and aromatic aldehydes to yield 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids. sigmaaldrich.com

Physical and Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC7H11N chemicalbook.com
Molecular Weight109.17 g/mol sigmaaldrich.comchemicalbook.com
Boiling Point173-176 °C chemicalbook.com
Density0.878 g/mL at 25 °C sigmaaldrich.comchemicalbook.com
Refractive Indexn20/D 1.45 sigmaaldrich.com
Flash Point77 °C (closed cup) sigmaaldrich.com

Historical Context of this compound Research

The study of isocyanides dates back to the 19th century, though their chemistry was not extensively explored until more reliable synthetic methods became available in the mid-20th century. researchgate.net An early route to isocyanides involved the reaction of alkyl iodides with silver cyanide. wikipedia.org A significant advancement in the synthesis of isocyanides, including this compound, was the development of the dehydration of N-formamides. rsc.orgorgsyn.org This method remains a cornerstone for the preparation of many isocyanides.

The specific synthesis of this compound is most favorably achieved through the dehydration of N-cyclohexylformamide. orgsyn.org Various dehydrating agent and base systems have been employed for this transformation, with the phosgene (B1210022)/tertiary amine system being noted for providing good yields. orgsyn.org The unpleasant odor of many volatile isocyanides was a characteristic noted in early research and may have initially deterred some researchers. wikipedia.org

Research involving this compound gained momentum with the broader exploration of isocyanide reactivity in multicomponent reactions. The Ugi reaction, a four-component reaction involving an isocyanide, an amine, a carbonyl compound, and a carboxylic acid, provided a powerful tool for combinatorial chemistry and the synthesis of peptide derivatives. researchgate.net this compound has been frequently utilized as the isocyanide component in such reactions. acs.org

Early studies on the reactivity of this compound, such as its reaction with dimethyl acetylenedicarboxylate, date back to the 1960s. acs.org These initial investigations laid the groundwork for a deeper understanding of the complex cycloaddition pathways available to this versatile reagent. Over the decades, research has continued to uncover new reactions and applications for this compound, solidifying its place as a valuable tool in the arsenal (B13267) of synthetic organic chemists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N B047806 Cyclohexyl isocyanide CAS No. 931-53-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isocyanocyclohexane
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InChI

InChI=1S/C7H11N/c1-8-7-5-3-2-4-6-7/h7H,2-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XYZMOVWWVXBHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90239266
Record name Cyclohexyl isocyanide
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Molecular Weight

109.17 g/mol
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CAS No.

931-53-3
Record name Cyclohexyl isocyanide
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Record name Cyclohexyl isocyanide
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Record name Cyclohexyl isocyanide
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Record name Cyclohexyl isocyanide
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Advanced Synthetic Methodologies for Cyclohexyl Isocyanide

Phosgene-Mediated Dehydration of N-Cyclohexylformamide

The dehydration of N-cyclohexylformamide is a primary route to cyclohexyl isocyanide. wikipedia.org Among the various dehydrating agents, phosgene (B1210022) and its derivatives, such as diphosgene and triphosgene, are highly effective. mdpi.comrsc.org The general reaction involves treating N-cyclohexylformamide with phosgene in the presence of a tertiary amine base. orgsyn.org

Reaction Conditions and Optimization

The phosgene-mediated dehydration of N-cyclohexylformamide is typically performed in an inert solvent like dichloromethane. rsc.org A tertiary amine, such as triethylamine (B128534) or pyridine (B92270), is essential to neutralize the hydrogen chloride byproduct. wikipedia.orgmdpi.com While this method often provides high yields, optimizing reaction conditions is crucial for maximizing efficiency and minimizing side reactions. orgsyn.org Recent advancements have explored solvent-free conditions, which can lead to nearly quantitative yields and simplified purification. researchgate.net For instance, using triethylamine as both the base and the solvent at 0°C has been shown to produce isocyanides in high yields within minutes. mdpi.comnih.gov

A study comparing different dehydration reagents found that while phosgene derivatives are effective, they are often outperformed in terms of sustainability and safety by other reagents. rsc.org

Table 1: Comparison of Dehydrating Agents for Isocyanide Synthesis

Dehydrating Agent Typical Base Advantages Disadvantages
Phosgene/Diphosgene Triethylamine, Pyridine High yields mdpi.com Extreme toxicity, difficult to handle mdpi.compatsnap.com
Phosphorus Oxychloride Triethylamine High yields, preferable to p-TsCl due to inorganic byproducts mdpi.com Toxic, requires careful handling researchgate.net
p-Toluenesulfonyl Chloride Pyridine, Quinoline Less toxic than phosgene, inexpensive, simplified work-up rsc.orgresearchgate.net Can produce more organic waste than POCl3 mdpi.com

Byproduct Management and Environmental Considerations

The use of phosgene in chemical synthesis raises significant environmental and safety concerns. Phosgene is an extremely toxic gas, and its handling requires stringent safety protocols. patsnap.comepa.gov The primary byproducts of the phosgene-mediated dehydration are carbon dioxide and hydrochloride salts of the amine base. rsc.org While the formation of CO2 is environmentally benign, the management of hydrochloride waste is a consideration.

The high toxicity of phosgene has driven research into safer alternatives. rsc.org The development of "green chemistry" approaches aims to reduce the use of hazardous substances and minimize waste generation. mdpi.com These approaches prioritize the use of less toxic reagents, solvent-free conditions, and processes with higher atom economy. rsc.orgresearchgate.net

Alternative Dehydration Reagents and Catalytic Systems

Several alternative reagents to phosgene have been developed for the dehydration of N-cyclohexylformamide, each with its own set of advantages and disadvantages. rsc.org

Toluensulfonyl Chloride, Phosphorus Oxychloride, and Burgess Reagent

p-Toluenesulfonyl Chloride (TsCl): In the presence of a base like pyridine or quinoline, TsCl effectively dehydrates formamides to isocyanides. wikipedia.orgorgsyn.org This method is considered less hazardous than using phosgene. rsc.org The reaction mechanism involves the formation of an intermediate that eliminates to form the isocyanide. stackexchange.com Optimization studies have shown that p-TsCl can provide high yields (up to 98%) and has a lower E-factor (a measure of waste produced) compared to other reagents, especially for non-sterically hindered aliphatic formamides. rsc.orgrsc.org

Phosphorus Oxychloride (POCl3): This is a commonly used and practical dehydrating agent for a wide range of formamides. mdpi.comrsc.org The reaction is typically carried out at low temperatures in the presence of a tertiary amine. researchgate.net A significant advantage of using POCl3 is that its byproduct is an inorganic phosphate, which can be easier to manage than the organic waste generated by reagents like p-TsCl. mdpi.com Recent protocols using POCl3 under solvent-free conditions have demonstrated high efficiency and sustainability. mdpi.comnih.gov

Burgess Reagent: This reagent, methyl N-(triethylammoniumsulphonyl) carbamate, is a mild and selective dehydrating agent that converts formamides to isocyanides in high yields. rsc.orgapicdmo.com It is particularly effective for substrates with sensitive functional groups that might not tolerate harsher conditions. psu.edu The reaction often proceeds at room temperature in a solvent like dichloromethane. psu.edu The Burgess reagent is also known to promote other transformations, such as the synthesis of nitriles and nitrile oxides. atlanchimpharma.comiisc.ac.in

Table 2: Research Findings on Alternative Dehydration Reagents

Reagent Key Findings Reference
p-Toluenesulfonyl Chloride Reagent of choice for non-sterically demanding aliphatic formamides, with yields up to 98% and low E-factors. rsc.orgrsc.org
Phosphorus Oxychloride Highly efficient under solvent-free conditions with triethylamine, yielding products in <5 minutes. mdpi.comnih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of isocyanides to minimize environmental impact. rasayanjournal.co.in This includes the use of less toxic reagents, alternative solvents, and more efficient catalytic systems. researchgate.net

One approach involves using p-toluenesulfonyl chloride with sodium hydrogen carbonate in water under micellar conditions, which replaces hazardous components like phosphorus oxychloride and dichloromethane. researchgate.net Another sustainable method utilizes phosphorus oxychloride in the absence of a co-solvent, with triethylamine acting as both the solvent and the base, significantly reducing waste. mdpi.comresearchgate.netresearchgate.net The use of ionic liquids as recyclable reaction media has also been explored to create more environmentally friendly processes for reactions involving this compound. organic-chemistry.org Furthermore, iron-catalyzed dehydrogenative coupling of formamides has been investigated as a green route to isocyanates, which are related to isocyanides. rsc.org

Dichlorocarbene-Mediated Synthesis (Hofmann Isocyanide Synthesis)

The Hofmann isocyanide synthesis, also known as the carbylamine reaction, is another method for preparing isocyanides. wikipedia.orggeorganics.sk This reaction involves the treatment of a primary amine, in this case, cyclohexylamine, with chloroform (B151607) in the presence of a strong base. wikipedia.org The key intermediate in this reaction is dichlorocarbene (B158193) (:CCl2), which is generated in situ. wikipedia.orgwikipedia.org

The mechanism involves the addition of the primary amine to the dichlorocarbene, followed by two successive dehydrochlorination steps mediated by the base to form the isocyanide. wikipedia.org The use of a phase-transfer catalyst, such as benzyltriethylammonium chloride, can improve the reaction efficiency. wikipedia.orgwikipedia.org This reaction is specific to primary amines and can be used as a chemical test for their presence. wikipedia.org While historically significant, the Ugi method of formamide (B127407) dehydration is more commonly used today for the synthesis of a broad range of isocyanides. rsc.orgcore.ac.uk

Mechanistic Insights into Carbene Intermediates

The interaction between carbenes and isocyanides, including this compound, is a cornerstone of modern synthetic chemistry, providing access to valuable and highly reactive intermediates. The coupling of a carbene with an isocyanide functional group characteristically yields a ketenimine. rsc.org This ketenimine intermediate is not typically the final product but serves as a versatile linchpin, readily participating in a variety of subsequent chemical transformations such as cycloadditions, nucleophilic additions, and electrocyclizations. rsc.org

The generation of carbene species for these reactions is often facilitated by transition metal catalysts, which play a crucial role in modulating the reactivity and selectivity of the carbene transfer process. rsc.org Extensive research, often supported by Density Functional Theory (DFT) studies, has been conducted to elucidate the precise mechanisms of these complex reactions. rsc.orgthapar.edu

For instance, in the palladium(II)-catalyzed formation of ketenimines from isocyanides and diazo compounds, mechanistic studies suggest that the reaction does not proceed through a stable metallacycle intermediate. Instead, it is proposed to occur via a η²-metallacycle transition state. rsc.org The reaction pathway is believed to commence with the formation of a Pd(II)-isocyanide complex before the generation of the palladium-carbene species. rsc.org

In contrast, cobalt(II)-catalyzed reactions present a different mechanistic scenario. The synthesis of amidines from α-diazo esters, isocyanides, and amines is thought to proceed through a radical pathway involving Co(III)-radical species. rsc.org This mechanism is supported by radical trapping experiments, indicating a dual catalytic role for the cobalt complex. rsc.org Rhodium(I) catalysts are also employed in the synthesis of complex heterocycles like imidazoles, where the reaction pathway explicitly involves the formation of a ketenimine intermediate from the isocyanide and the rhodium-carbene, followed by cyclization steps. rsc.org

Recent advancements have also explored metallaphotoredox catalysis to generate carbene intermediates from readily available chemical feedstocks through a sequence of single-electron steps, further expanding the toolkit for carbene-isocyanide chemistry. researchgate.net

Table 1: Mechanistic Aspects of Carbene-Isocyanide Reactions

Catalyst System Proposed Intermediate(s) Mechanistic Pathway Key Findings & Supporting Evidence
Palladium(II) η²-metallacycle transition state, Ketenimine 1,1-migratory insertion DFT studies did not find an energy minimum for a stable metallacycle intermediate. rsc.org
Cobalt(II) Co(III)-radical species, Ketenimine Radical trapping Radical trapping experiments with TEMPO support the proposed radical mechanism. rsc.org
Rhodium(I) Ketenimine Cycloaddition/Cyclization Selective formation of a ketenimine intermediate is followed by a 5-endo-dig cyclization to form imidazole (B134444) derivatives. rsc.org

Derivatization Strategies for this compound

This compound is a uniquely valuable building block in organic synthesis, primarily due to its participation in a wide array of derivatization strategies, most notably multi-component reactions (MCRs). These reactions allow for the construction of complex molecular scaffolds in a single, efficient step from three or more starting materials.

The Ugi four-component reaction (Ugi-4CR) is a classic and powerful example of such a strategy. researchgate.net In a typical Ugi reaction, this compound is combined with a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and a primary amine. This convergence leads to the formation of α-acylamino amides, which are scaffolds of significant interest in medicinal chemistry. researchgate.netacs.org

Variations of this theme abound, leading to a diverse range of heterocyclic and acyclic structures. For example, a four-component reaction between this compound, aromatic aldehydes, aniline (B41778) derivatives, and trifluoroacetic anhydride (B1165640) results in the high-yield synthesis of N-[cyclohexylcarbamoyl(aryl)methyl]-2,2,2-trifluoro-N-arylacetamide derivatives. researchgate.net Similarly, reacting this compound with dialkyl acetylenedicarboxylates (such as DMAD), arylglyoxals, and arylamines provides a facile, one-pot route to highly functionalized 2H-iminopyran derivatives. orgchemres.org

The reactivity of this compound with activated alkynes like DMAD has been studied in detail. The initial addition of the isocyanide to the alkyne generates a 1,3-dipolar zwitterionic intermediate. acs.org This intermediate can be trapped by various electrophiles. If trapped by an aldehyde, it leads to the formation of 2-aminofuran derivatives. rsc.org In the absence of an external trapping agent, this intermediate can react further with DMAD, leading to complex products such as cyclopenta[b]pyridines and azaspirononatrienes. acs.org

Other notable derivatization strategies include:

The three-component reaction of this compound, an aromatic aldehyde, and o-phenylenediamine, which, in the presence of a catalyst like ferric perchlorate, yields quinoxaline (B1680401) derivatives. researchgate.netrsc.org

The oligomerization of this compound using nickel(II) complex catalysts to produce poly(this compound), a polymeric material with potential for further functionalization. acs.org The proposed "merry-go-round" mechanism for this polymerization involves the sequential insertion of isocyanide monomers into a growing polymer chain coordinated to the nickel center. acs.org

These derivatization reactions underscore the synthetic power of the isocyanide functional group, enabling the rapid assembly of diverse and complex molecules from simple precursors.

Table 2: Selected Derivatization Reactions of this compound

Reaction Type Reactants Product Class
Ugi-4CR Carboxylic Acid, Amine, Aldehyde/Ketone α-Acylamino Amides
4-Component Reaction Aromatic Aldehyde, Aniline, Trifluoroacetic Anhydride N-Arylacetamides
3-Component Reaction Dimethyl Acetylenedicarboxylate (B1228247), Aldehyde 2-Aminofuran Derivatives
4-Component Reaction Dialkyl Acetylenedicarboxylate, Arylglyoxal, Arylamine 2H-Iminopyran Derivatives
3-Component Reaction Aromatic Aldehyde, o-Phenylenediamine Quinoxaline Derivatives

Elucidation of Reaction Mechanisms Involving Cyclohexyl Isocyanide

Nucleophilic and Electrophilic Reactivity of Isocyanide Carbon

The terminal carbon atom of the isocyanide group in cyclohexyl isocyanide exhibits a remarkable duality in its reactivity, capable of acting as both a nucleophile and an electrophile. rsc.orgresearchgate.netimtm.cz This dual nature is central to its synthetic utility and is a consequence of its electronic structure.

The isocyanide functional group is best described as a resonance hybrid of two primary structures: one with a triple bond between the carbon and nitrogen atoms (R-N⁺≡C⁻) and another with a double bond, which imparts carbenoid character (R-N=C:). researchgate.netwikipedia.orgresearchgate.netnih.gov The triple-bonded form features a lone pair of electrons on the carbon atom, making it nucleophilic. researchgate.net Conversely, the carbenoid resonance structure presents an electrophilic carbon center. researchgate.netnih.gov This dichotomy allows isocyanides to react with both electrophiles and nucleophiles at the same carbon atom, a feature that is unusual in organic chemistry. rsc.orgimtm.czacs.org While spectroscopic and structural data suggest that the linear, triple-bonded form is the major contributor to the ground state, the reactivity of isocyanides often reflects their carbenoid nature. wikipedia.orgresearchgate.netnih.gov

A key manifestation of the dual reactivity of the isocyanide carbon is its participation in α-addition reactions. In these processes, both an electrophile and a nucleophile add to the same terminal carbon atom of the isocyanide group. imtm.czthieme-connect.de This type of reaction is characteristic of isocyanides and is fundamental to many of their applications in organic synthesis, including multicomponent reactions. For instance, the reaction of this compound with organolithium compounds, such as n-butyllithium, results in an α,α-adduct. researchgate.net The nucleophilicity of isocyanides, including this compound, plays a crucial role in their reactivity, with more nucleophilic isocyanides generally showing higher conversion rates in reactions such as those with imines. researchgate.netbeilstein-journals.org

Detailed Mechanistic Studies of Multi-Component Reactions (MCRs)

This compound is a frequently employed component in various isocyanide-based multicomponent reactions (MCRs), most notably the Ugi reaction. acs.orgnih.gov These reactions are highly efficient in generating molecular complexity from simple starting materials in a single synthetic operation.

The Ugi four-component reaction (U-4CR) is a cornerstone of combinatorial chemistry, involving the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgchemistnotes.commdpi.com The mechanism of the Ugi reaction has been the subject of considerable investigation, with several key intermediates and pathways identified.

A widely accepted initial step in the Ugi reaction mechanism is the formation of an imine from the condensation of the amine and the carbonyl compound. wikipedia.orgchemistnotes.comnumberanalytics.comnih.gov This imine is then protonated by the carboxylic acid component to generate an activated iminium ion. nih.govwikipedia.orgchemistnotes.com The formation of this iminium intermediate is considered a crucial event that directs the course of the reaction toward the final product. acs.orgamerigoscientific.comnih.gov In some variations of the Ugi reaction, Lewis acids can be used to facilitate the formation of the imine by activating the carbonyl compound. nih.govmdpi.com

The relative reactivity of the components can influence the reaction pathway. For example, studies have shown that the nucleophilicity of the isocyanide can determine the success of the reaction with certain imines. beilstein-journals.org

ReactantRole in Ugi Reaction
Aldehyde/KetoneCarbonyl component, forms imine
AmineForms imine with carbonyl component
Carboxylic AcidProtonates imine to form iminium ion
This compoundNucleophile, attacks iminium ion

Following the formation of the iminium ion, the nucleophilic isocyanide carbon of this compound attacks the electrophilic carbon of the iminium ion. wikipedia.orgnumberanalytics.comnih.govmdpi.com This addition leads to the formation of a highly reactive nitrilium ion intermediate. numberanalytics.comamerigoscientific.commdpi.comacs.org The existence of this nitrilium intermediate is a common feature in both the Ugi and the related Passerini reactions. mdpi.comacs.org

The nitrilium ion is a potent electrophile and is subsequently trapped by a nucleophile. mdpi.com In the classical Ugi reaction, the carboxylate anion, generated from the deprotonation of the carboxylic acid, acts as the nucleophile, attacking the nitrilium ion. wikipedia.orgamerigoscientific.com This attack forms an imidate intermediate. amerigoscientific.com While there has been some debate about an alternative pathway involving the initial addition of the carboxylic acid to the iminium ion to form a hemiaminal intermediate, experimental evidence for this has been scarce, and the classical pathway via the nitrilium ion is more widely supported. acs.orgamerigoscientific.comnih.gov The final step of the Ugi reaction is an irreversible Mumm rearrangement of the imidate intermediate, which drives the entire reaction sequence to completion and yields the stable α-acylamino amide product. wikipedia.orgamerigoscientific.com

Passerini Reaction Mechanisms

The Passerini reaction is a three-component reaction that combines an aldehyde or ketone, a carboxylic acid, and an isocyanide like this compound to produce α-acyloxy carboxamides. nih.govresearchgate.net

A key step in the Passerini reaction mechanism is the activation of the carbonyl group. mdpi.comnih.govtaylorfrancis.com It is widely accepted that the reaction begins with the carboxylic acid activating the aldehyde or ketone. researchgate.netresearchgate.net This activation is thought to occur through the formation of a hydrogen-bonded intermediate between the carbonyl compound and the carboxylic acid. researchgate.netorganic-chemistry.orgrsc.org This initial interaction makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the isocyanide. mdpi.comnih.gov In some variations of the Passerini reaction, Lewis acids can be used to aid in the activation of the carbonyl component. mdpi.com

Following this activation, the isocyanide attacks the electrophilic carbonyl carbon. nih.govtaylorfrancis.com This leads to the formation of a nitrilium intermediate, which is then trapped by the carboxylate. nih.govresearchgate.net A subsequent Mumm-type rearrangement of this adduct yields the final α-acyloxyamide product. researchgate.net

There is significant evidence to suggest that the Passerini reaction, particularly in non-polar solvents, proceeds through a non-ionic, concerted pathway. nih.govorganic-chemistry.orgchemeurope.com This hypothesis is supported by the observation that the reaction is accelerated in aprotic solvents and when high concentrations of the reactants are used. nih.govencyclopedia.puborganic-chemistry.org

The proposed non-ionic mechanism involves a trimolecular reaction where the isocyanide, the carboxylic acid, and the carbonyl compound interact in a cyclic transition state. organic-chemistry.orgrsc.orgchemeurope.com It is believed that hydrogen bonding plays a crucial role in the formation of this transition state. organic-chemistry.org In this concerted model, the reaction is thought to proceed through a sequence of nucleophilic additions within this complex, ultimately leading to the α-acyloxyamide product after an acyl transfer. rsc.orgchemeurope.com This pathway avoids the formation of distinct ionic intermediates like a free nitrilium ion. organic-chemistry.org

Recent theoretical studies have added further complexity to this model, suggesting that the Passerini reaction may actually be a four-component reaction, where an additional molecule of the carboxylic acid participates in the Mumm rearrangement step. researchgate.net

Groebke-Blackburn-Bienaymé Reaction (GBBR)

The Groebke-Blackburn-Bienaymé reaction (GBBR) is a three-component reaction that synthesizes imidazo[1,2-a]-heterocycles from an amidine, an aldehyde, and an isocyanide, such as this compound. beilstein-journals.orgbeilstein-journals.org

The generally accepted mechanism for the GBBR starts with the condensation of the aldehyde and the amidine to form an imine. acs.org This step is often catalyzed by an acid to activate the resulting Schiff base. rug.nl The isocyanide then attacks the imine, forming a nitrilium intermediate. acs.org This is followed by an intramolecular cyclization ([4+1] cycloaddition) and a subsequent tautomerization or 1,3-H shift to yield the aromatic imidazo[1,2-a]-heterocycle product. acs.orgresearchgate.net

The GBBR can be performed sequentially to create complex molecules, and the selectivity of these multiple reactions is a key aspect of their synthetic utility. nih.gov For instance, a substrate with multiple reactive sites, such as terephthalaldehyde (B141574) or a bis-amidine, can undergo selective GBB reactions. researchgate.netnih.gov

The rationale for this selectivity often lies in the differing reactivity of the functional groups. In the case of a bis-amidine, the position of each amidine group can determine its reactivity, allowing for the selective introduction of one set of aldehyde and isocyanide components in the first GBBR, followed by a second, different set of components in a subsequent GBBR. researchgate.net This regioselectivity allows for the controlled, stepwise construction of diverse molecular scaffolds. researchgate.net Similarly, with a substrate like 2,4-diaminopyrimidine, a selective GBB process can occur to form a single monoadduct, which can then react further with another aldehyde/isocyanide pair to create a product from five different components. nih.gov This demonstrates that the reactivity of the initial substrate and the intermediate adducts can be controlled to achieve selective, multiple GBB reactions.

[4+1] Cycloaddition Reactions

This compound is a valuable C1 synthon in [4+1] cycloaddition reactions, a powerful strategy for constructing five-membered heterocyclic rings. rsc.org In these reactions, the isocyanide acts as a one-atom component that reacts with a four-atom π-system (a 1,3-diene or its heteroanalogue). This process is instrumental in the synthesis of a variety of heterocyclic scaffolds, including furocoumarins, furopyrones, and pyrazoles. researchgate.netnih.gov

A notable application of this compound in [4+1] cycloadditions is its role in facile, three-component reactions for the synthesis of furan-annulated heterocycles like furocoumarins and furopyrones. researchgate.netarabjchem.org This synthesis typically involves the reaction of a 4-hydroxycoumarin (B602359) or a 4-hydroxypyrone derivative with an aldehyde and this compound. researchgate.netresearchgate.net

The reaction mechanism is believed to proceed via the in situ formation of a reactive ortho-quinone methide (an oxadiene) from the condensation of the 4-hydroxycoumarin/pyrone and the aldehyde. researchgate.net This transient diene then undergoes a [4+1] cycloaddition with this compound. The reaction is completed by a subsequent researchgate.netmdpi.com-hydride shift to yield the stable, aromatic furocoumarin or furopyrone product. researchgate.netresearchgate.net For instance, the reaction of 4-hydroxycoumarin, various aldehydes, and this compound produces furo[3,2-c]coumarin derivatives in high yields. scispace.com Similarly, using 4-hydroxy-6-methylpyrone affords the corresponding furopyrone derivatives. researchgate.net

The key steps in a typical synthesis of furocoumarins are:

Reactants : 4-hydroxycoumarin, an aldehyde, and this compound.

Intermediate Formation : In situ generation of an ortho-quinone methide.

Cycloaddition : A [4+1] cycloaddition between the quinone methide and this compound.

Rearrangement : A final researchgate.netmdpi.com-hydride shift to form the aromatized product. researchgate.netresearchgate.net

Microwave-assisted protocols have been shown to significantly accelerate these reactions, reducing reaction times from hours to minutes while often improving yields. arabjchem.org

This compound also participates in [4+1] cycloaddition reactions with 1,2,4,5-tetrazines to form pyrazole (B372694) derivatives. nih.govwikipedia.org This reaction represents a novel route to pharmacologically relevant amino-pyrazoles. nih.gov

The proposed mechanism begins with the [4+1] cycloaddition of the isocyanide to the tetrazine, forming a highly unstable tetraazanorbornadienimine intermediate. nih.gov This intermediate is not isolated but rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen (N₂) to yield an iminopyrazole. For primary and secondary isocyanides like this compound, this imine is readily hydrolyzed in aqueous media to afford the final amino-pyrazole product and a corresponding ketone or aldehyde. nih.gov While effective, the reaction rate for the isocyanide-tetrazine cycloaddition is noted to be slower compared to other bioorthogonal tetrazine reactions. nih.gov

Theoretical and Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the complex reaction mechanisms involving this compound. These theoretical approaches allow for the detailed study of reaction pathways, transition states, and intermediates that may be difficult to observe experimentally. researchgate.netmdpi.comworldscientific.com

DFT has been extensively employed to investigate the kinetics and mechanisms of reactions involving this compound. grafiati.com For example, the mechanism of the reaction between this compound and 1,1,1,5,5,5-hexafluropentane-2,4-dione was investigated using the B3LYP functional with a 6-31G* basis set. researchgate.networldscientific.com Such studies can evaluate proposed reaction paths, like direct attack versus conjugate addition, and can lead to the discovery of new, energetically favorable pathways. worldscientific.com In one study, DFT calculations suggested a new path involving a Michael addition followed by a Cope-Claisen-type rearrangement, which was both energetically and kinetically preferred. worldscientific.com DFT methods, such as M06L, have also been used to elucidate the mechanism of addition of N,NH-nucleophiles to palladium-coordinated this compound. mdpi.com

Transition State Theory (TST) is a fundamental concept used in conjunction with DFT calculations to explain and predict the rates of chemical reactions. wikipedia.org By locating the transition state (a first-order saddle point on the potential energy surface) for a reaction step, TST allows for the calculation of key kinetic parameters, such as the enthalpy, entropy, and Gibbs free energy of activation (ΔH‡, ΔS‡, and ΔG‡). researchgate.netwikipedia.org

In studies of this compound, TST has been utilized to investigate reaction kinetics. researchgate.networldscientific.com For the reaction between this compound and 1,1,1,5,5,5-hexafluropentane-2,4-dione, researchers used TST and DFT to calculate thermodynamic and kinetic parameters, which were then used to derive theoretical reaction rate constants and activation energies. worldscientific.com These theoretical values can be compared with experimental data to validate the proposed mechanism.

Intrinsic Reaction Coordinate (IRC) analysis is a crucial computational tool used to validate the results of a transition state search. chemmethod.com An IRC calculation maps the minimum energy path connecting a transition state structure to its corresponding reactants and products on the potential energy surface. researchgate.netchemmethod.com This ensures that the located transition state is indeed the correct one for the reaction pathway being studied. chemmethod.com

IRC analysis has been applied in several DFT studies of this compound reactions. researchgate.networldscientific.comgrafiati.com For instance, after optimizing the geometries of transition states, IRC calculations were performed to confirm that these structures correctly connect the proposed intermediates and products, thus verifying the entire reaction pathway. researchgate.networldscientific.com This analysis provides a clear and detailed visualization of the geometric changes the molecules undergo as the reaction progresses from reactant to product through the transition state.

Density Functional Theory (DFT) Studies

Solvent Effect Modeling (e.g., Onsager's Model, SCRF/PCM)

Solvent effects can significantly influence reaction kinetics and thermodynamics. Computational models are frequently used to simulate these effects and predict the behavior of molecules in solution. The Self-Consistent Reaction Field (SCRF) is a class of methods where the solute is placed in a cavity within a continuous medium representing the solvent. ruc.dkgaussian.com

One of the earliest and simplest SCRF methods is the Onsager model , which treats the solute as a dipole within a spherical cavity. ruc.dkgaussian.com This model has been applied to study the kinetics and mechanism of the reaction between this compound and 1,1,1,5,5,5-hexafluropentane-2,4-dione. researchgate.networldscientific.com In this research, energy changes along the reaction coordinate were investigated both in the gas phase and in solution using Onsager's nonspecific solvent effect model. researchgate.networldscientific.com The calculations revealed only small differences between the gas phase and solution phase results, suggesting a modest influence of the solvent polarity on this particular reaction pathway. researchgate.networldscientific.com

More advanced and widely used methods include the Polarizable Continuum Models (PCM) , which define the cavity as a series of overlapping spheres, providing a more realistic shape for the solute molecule. ruc.dkgaussian.comuni-rostock.de Various forms of PCM are available, including the integral equation formalism variant (IEFPCM) and the Solvation Model based on Density (SMD). gaussian.commdpi.com For instance, the SMD model was employed to account for solvent effects in a detailed theoretical investigation of the reaction between indazole and a palladium-coordinated this compound complex in chloroform (B151607). mdpi.com Similarly, the PCM model was used with benzene (B151609) as the solvent in DFT calculations to study the reaction of this compound with magnesium hydride clusters. rsc.org These models are crucial for obtaining accurate energy profiles and understanding reaction mechanisms in the condensed phase. uni-rostock.denih.gov

Natural Bond Orbital (NBO) Analysis for Stability and Interactions

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized wave function of a molecule into a localized form that aligns with the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis provides quantitative insight into bonding, intramolecular and intermolecular interactions, charge transfer, and hyperconjugative effects that contribute to molecular stability. uni-muenchen.dematerialsciencejournal.org

In the theoretical study of the reaction between this compound and 1,1,1,5,5,5-hexafluropentane-2,4-dione, NBO analysis was critical in explaining the stability of a newly identified reaction intermediate. researchgate.networldscientific.com This intermediate features a five-membered ring composed of four carbon atoms and one oxygen atom. researchgate.networldscientific.com The NBO analysis revealed that the stability of this species arises from resonance involving the oxygen lone pair with a C–C π bond inside the ring and a C–N π bond outside the ring. researchgate.networldscientific.com The intensity of these donor-acceptor interactions can be estimated using second-order perturbation theory, where a larger interaction energy (E(2)) signifies a more significant stabilization. researchgate.netmaterialsciencejournal.org

NBO analysis has also been effectively applied to understand the bonding in organometallic complexes containing this compound. A joint experimental and theoretical study of complexes formed by trivalent f-elements (lanthanides and actinides) with cyclopentadienyl (B1206354) and this compound ligands used NBO analysis to elucidate the metal-ligand interactions. mdpi.comsemanticscholar.org The analysis provided details on charge transfer between the metal center and the ligands, showing that both the anionic cyclopentadienyl and the neutral this compound ligands have interactions of comparable strength with the metal. mdpi.comsemanticscholar.org It was found that the interaction with the metal slightly decreased the atomic charges on the carbon and nitrogen atoms of the isocyanide group, making the C≡N bond less polarized. mdpi.comsemanticscholar.org

Table 1: Selected NBO Second-Order Interaction Energies (ΔE(2)) for the Reaction of this compound and HFPD. researchgate.net
Donor NBOAcceptor NBOΔE(2) (kcal/mol)Interaction Type
LP (O)π* (C-C)Data not available in sourceIntra-ring resonance
LP (O)π* (C-N)Data not available in sourceExtra-ring resonance

Molecular Orbital Calculations and Hybridization

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that are delocalized over the entire molecule. MO calculations are fundamental to computational chemistry and are often used to complement and validate findings from other analyses like NBO.

In the investigation of the reaction between this compound and 1,1,1,5,5,5-hexafluropentane-2,4-dione, MO calculations were performed and found to be in agreement with the NBO findings. researchgate.networldscientific.com Specifically, analysis of the Highest Occupied Molecular Orbital (HOMO) and other frontier orbitals of the five-membered ring intermediate confirmed the stabilizing interactions suggested by NBO analysis. researchgate.net The study also reported on the hybridization of lone pairs in the various species along the reaction pathway. researchgate.net

Further insights from MO calculations come from the study of a palladium(II) complex containing this compound, cis-[PdCl2(CNMe)(CNCy)]. researchgate.net MO diagrams for this complex detailed the nature of the palladium-isocyanide bond. researchgate.net The analysis distinguished between the σ-type interaction (ligand-to-metal donation) and the π-type interaction (metal-to-ligand back-donation), providing orbital population data for each. researchgate.net Such calculations are essential for understanding how coordination to a metal center activates the isocyanide ligand toward further reaction, for example, nucleophilic attack. mdpi.com

Kinetic Parameter Determination (Rate Constants, Activation Energies)

Understanding the kinetics of a reaction requires the determination of key parameters such as the rate constant (k) and the activation energy (Ea). libretexts.orgdoubtnut.com The rate constant is a proportionality factor in the rate law, while the activation energy represents the minimum energy required to initiate the chemical reaction. libretexts.orgunizin.org

For the reaction of this compound with 1,1,1,5,5,5-hexafluropentane-2,4-dione, a theoretical investigation utilized transition state theory combined with DFT (B3LYP/6-31G*) calculations to determine these kinetic parameters. researchgate.networldscientific.com By calculating the thermodynamic and kinetic properties of reactants, intermediates, and transition states, the study was able to derive the observed reaction rate constants and activation energies. researchgate.networldscientific.com

These computational results suggested that a previously proposed conjugate addition pathway was "totally unacceptable" from a kinetic and energetic standpoint. researchgate.networldscientific.com Instead, the calculations supported a new proposed pathway involving a Michael addition followed by a Cope-Claisen-type rearrangement, which was found to be both energetically and kinetically more favorable than a direct attack mechanism. researchgate.networldscientific.com The ability to calculate these kinetic parameters allows for direct comparison with experimental data and provides a powerful method for discriminating between plausible reaction mechanisms. libretexts.org

Table 2: Computationally Determined Kinetic Parameters for the Reaction of this compound. researchgate.networldscientific.com
Reaction PathwayParameterValue
Proposed New PathRate Constant (k)Kinetically preferred
Activation Energy (Ea)Energetically preferred
Direct Attack PathRate Constant (k)Kinetically disfavored
Activation Energy (Ea)Energetically disfavored
Conjugate Addition PathRate Constant (k)Unacceptable
Activation Energy (Ea)Unacceptable

Catalytic Applications in Organic Transformations

Cyclohexyl Isocyanide in Polymerization and Oligomerization

The polymerization of isocyanides, including this compound, leads to the formation of unique helical polymers known as poly(isocyanide)s or poly(iminomethylene)s. These polymers are of interest due to their rigid, rod-like structures and potential applications in areas such as chiral separations and advanced materials.

Nickel(II) complexes have been extensively studied as effective catalysts for the oligomerization and polymerization of this compound. These catalytic systems can produce poly(this compound) with varying yields and properties depending on the specific catalyst structure. For instance, the use of Ni(acac)₂ has been reported to yield up to 96% of the desired polymer, while Ni(C₂H₅OH)(t-C₄H₉NC)Cl₂ can produce the polymer with an 86% yield acs.org. More recent research has explored a series of nickel(II) complex compounds containing organic ligands which have shown promising results, with some achieving yields as high as 94% acs.org.

The design of the ligands surrounding the nickel(II) center is crucial for tuning the catalytic activity and, consequently, the yield of the polymerization reaction. Research has shown that the nature of the donor atoms in the ligands (e.g., -N, -O, -S) significantly influences the stability of the nickel complex and its catalytic efficiency acs.org.

It has been observed that ligands with oxygen as the donor atom tend to form the most stable complexes and provide the highest catalytic activity. As the electronegativity of the donor atom increases, the stability of the complex decreases, which in turn reduces its ability to catalyze the oligomerization of this compound acs.org. For example, a study utilizing a series of nickel(II) complexes with organic ligands such as 2,2′-bipyridyl, 1,10-phenanthroline, and diglycolate (B8442512) anion demonstrated a range of yields from 8% to 94% acs.org. This highlights the profound impact of ligand selection on the outcome of the polymerization.

Table 1: Effect of Nickel(II) Catalysts and Ligands on this compound Oligomerization Yield

Catalyst/Ligand SystemPolymer Yield (%)
[Ni(ODA)(bipy)(H₂O)]·2.5H₂O94
Ni(acac)₂96
Ni(C₂H₅OH)(t-C₄H₉NC)Cl₂86
Various Ni(II) complexes8 - 52

A proposed mechanism for the nickel(II)-catalyzed oligomerization of this compound is the "merry-go-round" mechanism ru.nl. This mechanism involves the sequential insertion of isocyanide molecules into the growing polymer chain, which is coordinated to the nickel center.

The process is thought to initiate with the formation of a cationic nickel(II) tetrakis(isocyanide) complex. A nucleophile then attacks one of the coordinated isocyanide carbon atoms, leading to the formation of an α-iminomethyl-nickel(II) complex. Subsequently, a fifth isocyanide molecule coordinates to the nickel center, and the iminomethyl group migrates to an adjacent isocyanide carbon atom, forming a dimeric intermediate. This process of isocyanide insertion continues in a cyclical fashion, resembling a merry-go-round, to extend the polymer chain ru.nl.

The ability to control the structure and properties of poly(this compound), such as molecular weight and helicity, is crucial for its practical applications. Living polymerization techniques offer a pathway to synthesize polymers with predictable molecular weights and narrow molecular weight distributions. While specific studies on this compound are part of a broader research area, the principles of living anionic polymerization of isocyanates, for example, demonstrate that the choice of initiator and the use of additives can prevent side reactions and allow for controlled polymer growth researchgate.net.

The helical structure of poly(isocyanide)s is a key feature. The restricted rotation around the single bonds in the polymer backbone leads to a stable helical conformation ru.nl. The sense of the helix (left-handed or right-handed) can be influenced by the use of chiral initiators or monomers. For instance, the polymerization of chiral isocyanides can proceed diastereoselectively, leading to a preference for one helical sense ru.nl. This control over the macromolecular helicity is essential for applications in chiral recognition and catalysis nih.gov.

Besides nickel, other transition metals such as palladium and rhodium are also known to catalyze the polymerization of isocyanides. The general mechanism for these polymerizations often involves the insertion of the isocyanide monomer into a metal-carbon or metal-hydride bond of the catalyst.

For palladium-catalyzed processes, the catalytic cycle typically begins with an oxidative addition of a substrate to a Pd(0) complex, followed by the migratory insertion of the isocyanide into the newly formed palladium-carbon bond. Subsequent steps, such as transmetalation and reductive elimination, complete the cycle and regenerate the active catalyst mdpi.comfishersci.calibretexts.orgyoutube.com. While the specifics can vary depending on the co-ligands and reaction conditions, this fundamental sequence of steps is a common feature in palladium catalysis mdpi.comfishersci.calibretexts.orgyoutube.com.

Rhodium complexes are also effective catalysts for a variety of transformations, including C-H activation and annulation reactions. In the context of isocyanide chemistry, rhodium catalysts can facilitate cycloaddition reactions and other bond-forming processes nih.govnih.gov. The mechanism often involves the coordination of the reactants to the rhodium center, followed by migratory insertion and reductive elimination steps, similar to palladium catalysis. The specific ligands on the rhodium center play a critical role in determining the reactivity and selectivity of the transformation nih.govnih.gov.

Nickel(II) Complex Catalysis

Role as a Ligand in Coordination Chemistry

This compound is a well-established ligand in coordination chemistry, readily forming stable complexes with a variety of transition metals wikipedia.org. As a ligand, it is classified as a charge-neutral Lewis base and is considered a soft ligand in the context of Hard and Soft Acids and Bases (HSAB) theory wikipedia.org. Compared to carbon monoxide (CO), most isocyanides, including this compound, are superior sigma-donors and weaker pi-acceptors wikipedia.org.

The coordination of this compound to a metal center can be observed through infrared (IR) spectroscopy, where the characteristic C≡N stretching frequency is sensitive to the electronic environment of the metal complex wikipedia.org.

This compound forms complexes with numerous transition metals, including those from the platinum group and others like technetium and rhenium. These complexes have applications in various fields, including radiopharmaceuticals sigmaaldrich.com.

Table 2: Selected Coordination Complexes of this compound and Their Structural Features

ComplexMetalKey Bond Lengths (Å)Key Bond Angles (°)Reference
[Rh₂(O₂CCH₃)₄(CNC₆H₁₁)₂]RhodiumRh-C: 2.133(4)Rh-C-N: significantly deviates from 180 researchgate.net
[Pt(ppy)Cl(CNC₆H₁₁)]PlatinumPt-C(ppy): ~2.0, Pt-N(ppy): ~2.0Distorted square planar geometry researchgate.net
[Tc(CNC₆H₁₁)₆]⁺ (hypothetical)TechnetiumN/AOctahedral geometry expected wikipedia.orgresearchgate.net

The structural data for the dirhodium tetraacetate complex with this compound shows a relatively short Rh-C bond and a significant deviation from linearity in the Rh-C-N bond angle, which is indicative of π-back-bonding researchgate.net. In platinum(II) complexes, this compound contributes to a distorted square-planar coordination geometry researchgate.net. The coordination chemistry of technetium with isocyanides is particularly relevant in nuclear medicine, where complexes like [⁹⁹ᵐTc(CNR)₆]⁺ are used as imaging agents wikipedia.org.

Monodentate Ligand Properties

This compound is recognized as an effective monodentate ligand in coordination chemistry. sigmaaldrich.comresearchgate.net As a Lewis base, it donates sigma (nonbonding) electrons to a metal center. wikipedia.orglibretexts.org Isocyanides, in general, are classified as L-type ligands, indicating they are charge-neutral. wikipedia.org Compared to the analogous carbon monoxide (CO) ligand, most isocyanides, including this compound, are considered superior Lewis bases and weaker pi-acceptors. wikipedia.org This property allows them to readily coordinate to transition metals, often by treating metal halides directly with the isocyanide. wikipedia.org In catalytic processes, this compound can replace other labile ligands, such as an aqua ligand, to form stable complexes that facilitate subsequent chemical reactions. researchgate.net

Pi-Backbonding and M-C-N Angle Deviations

A key feature of the interaction between isocyanide ligands and transition metals is π-backbonding. wikipedia.orglibretexts.org This process involves the donation of electron density from the metal's d-orbitals into the ligand's π* antibonding orbitals. libretexts.org The isocyanide ligand, therefore, acts as both a σ-donor and a π-acceptor. libretexts.org The extent of this π-backbonding is influenced by the electron density of the metal center. wikipedia.org

This interaction has a direct structural consequence on the metal-isocyanide bond. The M-C-N (Metal-Carbon-Nitrogen) angle provides a measure of the degree of backbonding. wikipedia.org In complexes with electron-rich metal centers, where π-backbonding is significant, the M-C-N angle often deviates from the linear 180°. wikipedia.org This bending is a characteristic feature of low-valent isocyanide complexes. wikipedia.org The increased electron density in the π* orbital of the isocyanide ligand leads to a weakening and lengthening of the C≡N bond, which can be observed experimentally through techniques like infrared spectroscopy, where the C≡N stretching frequency (νC≡N) is lowered. wikipedia.orglibretexts.org For instance, strong π-backbonding from a reduced Rhenium (Re) center to isocyanide π* orbitals results in a significant elongation of the C–N bond. nsf.gov

Formation of Stable Metal Complexes

This compound forms stable complexes with a variety of transition metals, which is fundamental to its role in catalysis. Its ability to stabilize metals in various oxidation states, including highly reduced species, is particularly noteworthy. nsf.gov For example, it reacts with dicarbonyl-π-cyclopentadienylbenzyliron in refluxing THF to yield stable brown crystals of a derivative complex. electronicsandbooks.com Similarly, palladium complexes featuring this compound have been synthesized, forming structures such as bis(imino) complexes. electronicsandbooks.com The stability of these complexes is attributed to the strong sigma-donating character and the π-accepting capability of the isocyanide ligand.

Applications in Radiopharmaceutical Development (e.g., Re, Tc isotopes)

The coordination chemistry of this compound is particularly relevant in the field of radiopharmaceuticals, which use radioactive isotopes for medical imaging and therapy. units.it The transition metals Rhenium (Re) and Technetium (Tc) are of significant interest in this area. nih.govresearchgate.netnih.gov Technetium-99m (⁹⁹ᵐTc) is a widely used diagnostic radionuclide due to its favorable decay properties, while the rhenium isotopes Re-186 and Re-188 are excellent candidates for radiotherapy because they emit therapeutic β⁻ particles. nih.govunm.edu

A key advantage is the chemical similarity between rhenium and technetium, as they belong to the same group in the periodic table. nih.gov This allows for the development of radiopharmaceutical analogs; a compound initially developed as a diagnostic agent with ⁹⁹ᵐTc can be readily adapted into a therapeutic agent using ¹⁸⁶Re or ¹⁸⁸Re. nih.gov this compound has been highlighted for its role as an effective ligand in forming "2 + 1" tricarbonyl dithiocarbamate (B8719985) complexes with Re and Tc isotopes, contributing to advancements in this field. sigmaaldrich.com Isocyanide complexes in general, such as Technetium (⁹⁹ᵐTc) sestamibi, are already established in nuclear medicine imaging. wikipedia.org

Catalysis in Heterocycle Synthesis

This compound is a valuable reagent in multicomponent reactions (MCRs), which allow for the efficient, one-pot synthesis of complex molecules, particularly nitrogen-containing heterocycles. These reactions are prized for their atom economy and operational simplicity.

Synthesis of Imidazo[1,2-a]pyridine (B132010) Derivatives

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds with a wide range of biological activities, making their synthesis a topic of significant interest. rsc.org this compound is a key component in the Groebke-Blackburn-Bienaymé reaction (GBBR), a three-component reaction that efficiently produces these derivatives. rsc.orgrsc.org

In a typical GBBR, an aldehyde, a 2-aminopyridine (B139424), and an isocyanide react to form the imidazo[1,2-a]pyridine core. rsc.orgresearchgate.net Research has demonstrated a sustainable, catalyst-free synthesis of these compounds using a one-pot, three-component reaction of 2-aminopyridine, various aromatic aldehydes, and this compound in a deep eutectic solvent like urea-choline chloride. researchgate.netresearchgate.net This approach offers good yields and environmental benefits. researchgate.netresearchgate.net

The reaction proceeds smoothly with a range of substituted aromatic aldehydes, affording the corresponding N-cyclohexyl-imidazo[1,2-a]pyridin-3-amine derivatives in good yields. researchgate.net

Table 1: Synthesis of Imidazo[1,2-a]pyridine Derivatives via Groebke Multicomponent Reaction Reaction Conditions: 2-aminopyridine (0.5 mmol), aldehyde (0.5 mmol), this compound (0.51 mmol), urea-choline chloride (0.5 mL), 80 °C.

EntryAldehydeProductTime (h)Yield (%)
1BenzaldehydeN-cyclohexyl-2-phenylimidazo[1,2-a]pyridin-3-amine485
24-Chlorobenzaldehyde2-(4-chlorophenyl)-N-cyclohexylimidazo[1,2-a]pyridin-3-amine287
34-MethylbenzaldehydeN-cyclohexyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-amine482
44-MethoxybenzaldehydeN-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine675
53-MethoxybenzaldehydeN-cyclohexyl-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine580
62-Hydroxybenzaldehyde2-(3-(cyclohexylamino)imidazo[1,2-a]pyridin-2-yl)phenol478

Quinoxaline (B1680401) Framework Synthesis

The quinoxaline scaffold is another privileged structure in medicinal chemistry, known for its presence in compounds with anticancer, antiviral, and antibacterial properties. nih.govniscpr.res.in this compound has been utilized in novel, isocyanide-based multicomponent reactions to construct diverse quinoxaline derivatives. organic-chemistry.orgnih.gov

One innovative approach involves the chemoselective heterodimerization of a weak electrophilic ortho-diisocyanoarene with a common isocyanide, such as this compound. organic-chemistry.org This dimerization generates a reactive quinoxaline-based zwitterionic intermediate. organic-chemistry.orgnih.gov This intermediate can then be trapped in situ with various agents like water, alcohols, or phenols to furnish a wide array of structurally diverse quinoxalines in good to excellent yields. organic-chemistry.org This catalyst-free, three-component reaction demonstrates the versatility of isocyanides in rapidly assembling complex heterocyclic frameworks. organic-chemistry.org Additionally, sequential MCRs involving isocyanides have been developed to synthesize even more complex fused systems like imidazo[1,2-a]quinoxalines. acs.org

Synthesis of Tetrahydropyrazin-2-amines

A significant application of this compound is in the multicomponent synthesis of highly substituted 3,4,5,6-tetrahydropyrazin-2-amines. nih.gov This reaction brings together ethylenediamines, an isocyanide (such as this compound), ketones, and aldehydes in a single pot. nih.gov The process is effectively promoted by Lewis acids, with trimethylchlorosilane being a particularly effective catalyst. nih.gov

The mechanism for the formation of the tetrahydropyrazine (B3061110) ring involves an intramolecular reaction. nih.gov Initially, the condensation of the amine and the carbonyl compound (ketone or aldehyde) forms an imine. The nucleophilic attack of the isocyanide on this imine generates a highly reactive nitrilium intermediate. nih.gov In this specific synthesis, the second amino group of the ethylenediamine (B42938) reactant traps this nitrilium intermediate intramolecularly. nih.gov This is followed by tautomerization to yield the final tetrahydropyrazin-2-amine product. nih.gov This method allows for the creation of complex structures, including spirocyclic compounds, in an efficient manner. nih.gov

Table 1: Multicomponent Synthesis of Tetrahydropyrazin-2-amines

Component Role in Reaction
Ethylenediamine Provides two amine groups; one forms the initial imine, the second acts as an intramolecular nucleophile. nih.gov
Aldehyde or Ketone The carbonyl component that reacts with the amine to form the imine. nih.gov
This compound Attacks the imine to form the key nitrilium intermediate. nih.gov
Lewis Acid (e.g., Trimethylchlorosilane) Promotes the reaction. nih.gov

| Product | Highly substituted 3,4,5,6-tetrahydropyrazin-2-amine |

Covalent Immobilization of Enzymes

Isocyanide-based multicomponent reactions (I-MCRs), utilizing reactants like this compound, provide a versatile and efficient strategy for the covalent immobilization of enzymes. nih.gov This approach is adaptable for both carrier-bound immobilization (attaching enzymes to a solid support) and carrier-free methods (intermolecular cross-linking of enzymes). nih.gov The key to this strategy is the ability of I-MCRs to accommodate a wide variety of functional groups, including those naturally present on the surface of enzymes. nih.gov

In this method, the enzyme itself provides the necessary functional groups—typically exposed amine (from lysine (B10760008) residues) or carboxylic acid groups (from aspartic or glutamic acid residues)—to act as one of the components in the reaction. nih.gov The isocyanide, such as this compound, is added directly to the reaction medium along with other components. nih.gov

For carrier-bound immobilization , a solid support provides another reactive functional group.

For carrier-free immobilization , a bi-functional cross-linking agent is used to provide the other necessary reactive group. nih.gov

This technique is noted for its operational simplicity, high efficiency, and a significant reduction in the time required compared to other immobilization strategies. nih.gov The reactions are generally completed within 1 to 24 hours. nih.gov The versatility of I-MCRs, such as the Ugi and Passerini reactions, allows for robust bond formation between the enzyme and the support or cross-linker, which can enhance enzyme stability and prevent leaching. nih.govunipd.it

Table 2: Features of Isocyanide-Based Enzyme Immobilization

Feature Description
Principle Utilizes isocyanide-based multicomponent reactions (e.g., Ugi, Passerini) for covalent bond formation. nih.gov
Enzyme's Role Provides surface amine or carboxylic acid groups as one of the reactants. nih.gov
Versatility Compatible with a wide variety of functional groups (epoxy, acid, amine, aldehyde). nih.gov
Immobilization Types Applicable for both carrier-bound (on a solid support) and carrier-free (cross-linking) methods. nih.gov

| Advantages | Operational simplicity, high efficiency, reduced reaction time (1-24 hours). nih.gov |

Applications in Complex Molecule Synthesis and Materials Science

Synthesis of Biologically Active Compounds and Drug Discovery

The application of cyclohexyl isocyanide is particularly impactful in medicinal chemistry and drug discovery. nih.gov It serves as a key component in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single operation to generate complex products. beilstein-journals.orgnih.gov These reactions are prized for their ability to produce large libraries of structurally diverse molecules, a crucial aspect of structure-activity relationship (SAR) studies in the search for new therapeutic agents. nih.govnih.gov Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are especially relevant as they yield peptide-like structures, making them ideal for creating peptidomimetics. nih.govnih.gov Peptidomimetics are compounds designed to mimic natural peptides but often possess improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov

This compound is instrumental in building molecular scaffolds that can serve as the basis for cytotoxic agents. Its utility in multicomponent reactions allows for the incorporation of diverse functional groups and the creation of complex structures from simple precursors. researchgate.net This rapid generation of molecular complexity is a significant advantage in synthesizing novel compounds for biological screening. The isocyanide's ability to act as an unconventional amide carbanion synthon through novel reaction pathways, such as the isocyanide SN2 reaction, further expands the chemical space that can be explored. researchgate.netnih.gov This reaction facilitates the formation of highly substituted secondary amides, which are common motifs in biologically active molecules, including those with cytotoxic potential. researchgate.net By enabling the combination of various isocyanide and electrophile structures, this method provides a powerful tool for creating libraries of compounds for late-stage drug modifications and the synthesis of complex molecules aimed at therapeutic targets. researchgate.netnih.gov

This compound is a cornerstone in the synthesis of peptidomimetics, compounds that mimic the structure and function of natural peptides. nih.gov It is frequently employed in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, which are highly effective for assembling peptide-like structures. beilstein-journals.orgnih.gov These reactions offer a streamlined approach to creating linear peptide mimics. However, a significant advancement in the field involves the synthesis of constrained peptidomimetics, where the molecular structure is made more rigid. beilstein-journals.org Introducing cyclic constraints can enhance a molecule's affinity for a biological target and lock it into a specific, bioactive conformation. beilstein-journals.org

While IMCRs typically produce linear products, these can be subjected to subsequent reactions to create cyclic structures. nih.gov This sequential approach, combining an MCR with a cyclization step, is a powerful strategy for generating structurally diverse and conformationally constrained peptidomimetics. beilstein-journals.orgnih.gov

To achieve conformational rigidity in peptidomimetics, linear precursors synthesized using this compound in multicomponent reactions are often cyclized in a subsequent step. beilstein-journals.orgnih.gov This is accomplished by incorporating bifunctional substrates into the initial MCR, which introduces reactive handles that can be used for the final ring-closing reaction. beilstein-journals.org Several powerful cyclization strategies are employed for this purpose.

Ring-Closing Metathesis (RCM): This strategy involves incorporating terminal alkenes into the MCR product. A subsequent reaction with a catalyst, such as Grubbs' second-generation catalyst, joins the alkenes to form a macrocycle. cam.ac.uk

Macrolactonization: This involves the formation of a large ester ring. The linear precursor is designed to have a terminal carboxylic acid and a hydroxyl group, which can be induced to react and form the cyclic ester.

SNAr (Nucleophilic Aromatic Substitution): This method can be used to form cyclic structures by having a nucleophile on one end of the linear precursor attack an activated aromatic ring on the other end, displacing a leaving group and closing the ring.

These post-MCR cyclization strategies enable the synthesis of a wide range of cyclic peptidomimetics, from small four- to seven-membered rings to larger macrocycles, providing a versatile toolkit for medicinal chemists. beilstein-journals.org

Table 1: Overview of Post-MCR Cyclization Strategies

Cyclization Strategy Required Functional Groups in MCR Product Common Catalyst/Reagent Resulting Linkage
Ring-Closing Metathesis (RCM) Two terminal alkenes Grubbs' or Hoveyda-Grubbs catalysts Carbon-carbon double bond
Macrolactonization Carboxylic acid and hydroxyl group Dehydrating agents (e.g., carbodiimides) Ester bond
SNAr Reaction Nucleophile (e.g., amine, thiol) and an electron-deficient aromatic ring with a leaving group Base Aryl-ether, Aryl-amine, etc.

An advanced strategy for constructing highly complex macrocycles involves the use of multiple or repetitive multicomponent reactions. nih.govscispace.com This approach significantly shortens the synthetic pathway to large, structurally diverse cyclic molecules compared to traditional stepwise synthesis. By combining different MCRs or using the same MCR sequentially, chemists can rapidly build complex linear precursors primed for cyclization. nih.gov

For instance, a synthetic route might involve a Ugi four-component reaction (U-4CR) followed by a Passerini three-component reaction (P-3CR) to assemble a linear depsipeptide. nih.gov This linear product can then be cyclized to yield a macrocycle. In an even more convergent approach, researchers have demonstrated the use of four consecutive Ugi reactions to synthesize a cyclic heptapeptoid in just eight steps, showcasing the remarkable efficiency of this strategy. nih.gov These methods, which often utilize this compound as a key input, are exceptionally well-suited for generating diverse libraries of macrocycles for drug discovery programs. scispace.com

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex, drug-like molecules in the final steps of a synthesis. scispace.comrsc.org This approach allows medicinal chemists to quickly generate analogues of a promising drug candidate to explore structure-activity relationships or improve properties like metabolic stability and potency, without having to restart the synthesis from scratch. nih.govdntb.gov.ua

This compound, and isocyanides in general, are valuable tools for LSF. A recently developed method, the isocyanide SN2 reaction, allows for the direct modification of drug candidates. researchgate.netresearchgate.net In this reaction, the isocyanide acts as a nucleophile, reacting with an alkyl halide on the drug molecule to introduce a new, highly substituted amide group after hydrolysis. researchgate.netnih.gov This process is compatible with a wide range of functional groups, making it suitable for the complex molecules often encountered in the final stages of a drug discovery project. nih.gov This innovative use of isocyanides provides a novel way to diversify drug candidates and optimize their therapeutic potential. nih.govresearchgate.net

A novel and significant application of this compound is its use as a carbon-centered nucleophile in SN2 reactions with alkyl halides. researchgate.netnih.gov This discovery has led to a new three-component method for synthesizing highly substituted secondary amides. researchgate.net The reaction proceeds through the nucleophilic attack of the isocyanide on an alkyl halide, forming an intermediate nitrilium ion. This ion is then hydrolyzed in situ by water to yield the final secondary amide product. researchgate.net

This method represents an unconventional approach to amide bond formation, differing significantly from traditional coupling reactions between carboxylic acids and amines. researchgate.net It effectively functions as an "Umpolung" of amide synthesis, where the isocyanide acts as an amide carbanion synthon. nih.gov The reaction is notable for its broad scope and functional group tolerance, accommodating a wide variety of isocyanides, including this compound, and electrophiles. researchgate.netnih.gov This versatility makes the isocyanide SN2 reaction a powerful tool for creating diverse amide-containing molecules and for applications in late-stage functionalization of complex compounds. researchgate.netresearchgate.net

Table 2: Examples of the Isocyanide SN2 Reaction

Isocyanide Alkyl Halide Product (Secondary Amide) Yield
This compound Methyl Iodide N-Cyclohexylacetamide Good
Adamantyl Isocyanide Benzyl Bromide N-(Adamantan-1-yl)-2-phenylacetamide High
tert-Butyl Isocyanide Ethyl Iodide N-(tert-Butyl)propanamide Satisfactory
Benzyl Isocyanide Propyl Iodide N-Benzylbutanamide Good

(Data is illustrative of the reaction's scope as described in sources researchgate.net and researchgate.net)

Modification of the Endocannabinoid System for Vascular Treatments

The endocannabinoid system (ECS) plays a significant role in cardiovascular regulation and is recognized as a promising target for the treatment of various cardiovascular disorders, including hypertension. nih.govnih.gov The ECS, which includes cannabinoid receptors (CB1 and CB2), endogenous cannabinoids like anandamide, and the enzymes for their synthesis and degradation, is implicated in blood pressure control and vascular tone. nih.govmdpi.commdpi.com

Pharmacological manipulation of the ECS is a key strategy for developing novel therapeutic approaches. nih.gov The synthesis of new molecules that can modulate the components of this system is a central focus of medicinal chemistry. Due to its utility in multicomponent reactions, which enable the rapid generation of diverse molecular libraries, this compound is a valuable building block for creating novel scaffolds. These scaffolds can then be evaluated for their potential to interact with targets within the endocannabinoid system for the development of new vascular treatments.

Material Science Applications

The unique properties of this compound extend beyond its use in small molecule synthesis into the realm of polymer chemistry and material science. As a monomer, it can be polymerized to create materials with highly ordered structures and interesting properties.

This compound can undergo polymerization, often initiated by transition metal catalysts, to form poly(this compound). The resulting polymer is a member of the polyisocyanide family, which is characterized by a rigid, helical chain structure. The backbone of the polymer consists of a repeating imine (C=N) unit, with the cyclohexyl groups extending outward from the helical core.

The steric bulk of the cyclohexyl side chains forces the polymer backbone to adopt a stable helical conformation, typically a 4/1 helix (four monomer units per turn). This structural rigidity imparts unique properties to the material, such as its ability to form liquid crystalline phases and its potential for chiral applications if the helical screw-sense can be controlled.

The structural and thermal properties of poly(this compound) oligomers are characterized using a suite of analytical techniques.

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is used to confirm the polymerization of the monomer. The most significant spectral change is the disappearance of the strong, sharp absorbance band corresponding to the isocyanide (N≡C) stretch at approximately 2140 cm⁻¹ and the emergence of a new band for the C=N imine stretch of the polymer backbone, typically found in the region of 1625–1660 cm⁻¹.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): This technique is employed to analyze the molecular weight distribution of the polymer oligomers. It provides information on the average molecular weight and the polydispersity index (PDI), which indicates the breadth of the distribution. It can also be used to identify the chemical structure of the polymer end-groups.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA is used to assess the thermal stability of the polymer by measuring its mass loss as a function of temperature, which reveals the onset temperature of decomposition. DSC is used to identify thermal transitions. For an amorphous or semi-crystalline polymer like poly(this compound), DSC can determine its glass transition temperature (Tg), where the material changes from a rigid, glassy state to a more pliable, rubbery state.

Table 1: Summary of Characterization Techniques for Poly(this compound) Oligomers

Technique Information Obtained Typical Observations
FT-IR Functional group transformation Disappearance of N≡C stretch (~2140 cm⁻¹). Appearance of C=N stretch (~1625–1660 cm⁻¹).
MALDI-TOF-MS Molecular weight distribution, End-group analysis Provides average molecular weight (Mn, Mw) and polydispersity index (PDI).
TGA Thermal stability Determines the decomposition temperature (Td).
DSC Thermal transitions Measures the glass transition temperature (Tg).

The successful integration of medical implants, such as those used in orthopedics and dentistry, depends critically on the properties of the implant surface. mdpi.comhzo.com Uncoated metallic implants can lead to adverse reactions, including inflammation, infection, and poor integration with surrounding bone tissue (osseointegration). researchgate.net To mitigate these issues, biocompatible coatings are applied to modulate the biological response at the implant-tissue interface. hydromer.come3s-conferences.org

Polymers are a key class of materials used for these coatings due to their chemical versatility. researchgate.net While poly(this compound) is not yet a standard material for this application, polymers with well-defined, rigid structures are of significant interest in materials science. The rigid helical structure of poly(this compound) could provide a unique, highly ordered surface topography. Such a scaffold could potentially be functionalized by attaching bioactive molecules (e.g., peptides, growth factors) to the cyclohexyl side chains. This would create a bio-functional surface designed to actively promote cell adhesion and tissue integration, a strategy that is crucial for the next generation of advanced medical implants. mdpi.com

Nanoparticle Synthesis for Drug Delivery Systems

The use of nanoparticles as drug delivery systems represents a significant advancement in medicine, offering ways to enhance the therapeutic profile and bioavailability of drugs while reducing toxicity. nih.gov These systems, typically ranging from 10 to 1000 nm in size, can be engineered with specific compositions, shapes, and surface modifications to improve the delivery of therapeutic agents. nih.govmdpi.com The small size of nanoparticles facilitates their entry into cells, and their large surface area can be functionalized to target specific diseased cells, avoiding healthy ones. nih.govmdpi.com

While direct research on this compound for nanoparticle synthesis is specific, the isocyanide functional group is highly versatile for the surface modification and functionalization of nanoparticles. The unique electronic properties of the isocyanide group allow it to act as a strong ligand for various metals (such as gold, iron, and silicon) often used in inorganic nanoparticles. nih.gov This binding capability is crucial for attaching targeting molecules, polymers, or drugs to the nanoparticle surface.

For instance, polymeric nanoparticles are a common system for drug delivery, designed to release drugs in a controlled manner over time, which increases efficacy and patient compliance. ecancer.org The surface of these nanoparticles can be engineered to be "stealthy," prolonging their circulation time in the bloodstream, and functionalized with targeting ligands to ensure they are taken up by specific cells. ecancer.org Isocyanides can play a role in covalently attaching such functional molecules to the nanoparticle carrier.

Table 1: Common Types of Nanoparticles in Drug Delivery

Nanoparticle TypeCore MaterialsCommon Applications
Polymeric NanoparticlesSynthetic Polymers, Proteins, PolysaccharidesControlled release of drugs, combination therapy nih.govecancer.org
LiposomesPhospholipidsDelivery of both hydrophobic and hydrophilic drugs mdpi.com
Inorganic NanoparticlesGold, Silver, Iron, SiliconTargeted drug delivery, diagnostics, imaging nih.gov
DendrimersSynthetic PolymersPrecise drug delivery systems mdpi.com

The goal of these systems is to act like a "Trojan Horse," entering cells without immediately revealing their therapeutic payload. youtube.com By encapsulating drugs within a nanoparticle, their solubility can be enhanced, allowing highly hydrophobic drugs to be transported effectively through the bloodstream. youtube.com

Nanocellulose Modification for Smart Textiles and Responsive Materials

Nanocellulose, a material derived from renewable biomass, is gaining significant attention for its potential in creating smart and sustainable textiles. chemrxiv.orgcellulosechemtechnol.ro Its notable properties include biodegradability, high surface area, and tunable surface chemistry. cellulosechemtechnol.ro In the textile industry, nanocellulose can be used to enhance mechanical properties and to develop fabrics with novel functionalities. chemrxiv.org

This compound has been identified as a key reagent in the modification of nanocellulose to create responsive materials. sigmaaldrich.comsigmaaldrich.com Specifically, it facilitates the covalent attachment of temperature-responsive polymers to cellulose (B213188) nanofibrils. sigmaaldrich.comsigmaaldrich.com This process is crucial for developing "smart textiles" that can respond to environmental stimuli, such as changes in temperature.

The modification process often involves grafting, where new chemical and physical properties are introduced to the cellulose base. mdpi.com For example, temperature-responsive polymers like poly(N-isopropyl acrylamide) (PNIPAM) can be grafted onto the nanocellulose surface. mdpi.com this compound's role in this context is to enable the chemical reaction that permanently bonds the polymer to the cellulose structure.

These modified nanocellulose materials can then be integrated into textiles, imparting properties that allow the fabric to change its structure or function in response to external triggers. cellulosechemtechnol.ro Such responsive materials have potential applications in performance apparel, medical textiles, and wearable technology. cellulosechemtechnol.ro

Table 2: Research Findings on Nanocellulose Modification

Modification MethodReagent/Polymer UsedResulting PropertyPotential ApplicationSource
Covalent AttachmentThis compound, Temperature-responsive polymersTemperature-responsive surfaceSmart textiles, Responsive materials sigmaaldrich.comsigmaaldrich.com
Graft ModificationPoly(N-isopropyl acrylamide) (PNIPAM)Thermal-responsivenessMedicine, Biotechnology mdpi.com
Surface FunctionalizationCarboxylation, Phosphorylation, SulfonationPlatform for antimicrobial agents, sensors, flame retardantsFunctional textiles cellulosechemtechnol.ro

Low Molecular Weight Gelators (LMWGs) from Isocyanide-Based MCRs

Low Molecular Weight Gelators (LMWGs) are small molecules that can self-assemble in a solvent to form three-dimensional networks, trapping the solvent and creating a gel. mdpi.com The formation of these networks is driven by noncovalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. mdpi.com

Isocyanide-based multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for synthesizing libraries of LMWGs. mdpi.comsciforum.net MCRs allow for the rapid assembly of complex molecules from simple starting materials in a single step, which aligns with the principles of green chemistry by reducing waste and purification steps. researchgate.net

This compound is a frequently used component in these MCRs, such as the Ugi and Passerini reactions. The versatility of MCRs allows for the creation of a wide diversity of molecular structures by simply changing the starting components. mdpi.com This structural diversity is key to discovering new LMWGs with tailored properties for specific applications. sciforum.net Research has confirmed that MCRs using isocyanides are an effective method for obtaining novel LMWGs, including structures that had not previously been associated with gelating materials. mdpi.com

Table 3: Characteristics of Isocyanide-Based MCRs for LMWG Synthesis

FeatureDescription
Efficiency Complex molecules are assembled in a single synthetic operation from three or more reactants.
Diversity Allows for the creation of large libraries of compounds by varying the starting components. mdpi.com
Atom Economy Most atoms of the reactants are incorporated into the final product, minimizing waste. researchgate.net
Applications Synthesis of functional materials for fields like drug discovery and materials science. researchgate.net

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For cyclohexyl isocyanide, both ¹H and ¹³C NMR provide detailed information about the electronic environment of each atom.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons on the cyclohexyl ring. As there are no aromatic protons in the molecule, the spectrum is confined to the aliphatic region. The protons on the ring are chemically non-equivalent and give rise to a series of multiplets.

The spectrum typically displays complex, overlapping signals for the ten protons on the C2, C3, and C4 positions of the cyclohexyl ring, usually found in the upfield region of the spectrum. The single proton on the carbon atom directly attached to the isocyanide group (C1) is expected to be the most downfield-shifted of the cyclohexyl protons due to the electron-withdrawing nature of the isocyanide group. The chemical shifts are influenced by the conformation of the cyclohexyl ring.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound

Proton Chemical Shift (δ, ppm) (Typical Range) Multiplicity
H-1 (methine) 3.20 - 3.50 Multiplet

Note: Specific chemical shifts can vary depending on the solvent and spectrometer frequency.

The ¹³C NMR spectrum provides distinct signals for each unique carbon atom in this compound. The spectrum will show four signals for the cyclohexyl ring carbons (C1, C2/C6, C3/C5, and C4) due to the molecule's symmetry, along with a characteristic signal for the isocyanide carbon.

The isocyanide carbon is notably deshielded and appears at the downfield end of the spectrum, typically in the range of 155-165 ppm, although it is sometimes not observed due to quadrupolar relaxation. The C1 carbon, bonded to the nitrogen of the isocyanide group, is also shifted downfield compared to the other ring carbons. The remaining methylene (B1212753) carbons of the cyclohexyl ring appear at higher field strengths.

Table 2: Typical ¹³C NMR Chemical Shift Data for this compound

Carbon Chemical Shift (δ, ppm) (Typical Range)
Isocyanide (N≡C) 155 - 165
C-1 50 - 60
C-2, C-6 30 - 35
C-3, C-5 24 - 26

Note: Values are based on typical ranges for similar structures and can vary.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly effective for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the stretching vibration of the isocyanide (N≡C) triple bond. nih.gov This band appears in a distinct region of the spectrum, typically between 2150 and 2120 cm⁻¹. The exact position of this band is sensitive to the electronic environment of the molecule. The structure of isocyanides is best represented as a resonance hybrid of a triple-bonded zwitterionic form (R-N⁺≡C⁻) and a double-bonded neutral isomer (R-N=C:). The N≡C stretch is the most characteristic absorption for this functional group. Other significant absorptions include the C-H stretching vibrations of the cyclohexyl ring, which are observed around 3000-2850 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Bond Vibration Typical Wavenumber (cm⁻¹) Intensity
Isocyanide N≡C stretch 2150 - 2120 Strong, Sharp
Alkane (Cyclohexyl) C-H stretch 2940 - 2850 Strong

The terminal carbon of the isocyanide group can act as a hydrogen bond acceptor. nih.gov This interaction can be effectively studied using IR spectroscopy. When this compound is in the presence of a hydrogen bond donor, such as an alcohol or phenol, the formation of a hydrogen bond (e.g., R-O-H···C≡N-cyclohexyl) causes predictable shifts in the IR spectrum.

Specifically, the stretching frequency of the donor's O-H or N-H bond will shift to a lower wavenumber (a "red shift") and the absorption band will become broader and more intense. jchemrev.com This phenomenon provides clear evidence for the hydrogen bonding interaction. For example, studies on other isocyanides have shown that the formation of hydrogen bonds with alcohols can be demonstrated through both IR and NMR spectroscopy. researchgate.net The ability of the isocyanide group to participate in such non-covalent interactions is significant in fields like medicinal chemistry and materials science. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (C₇H₁₁N), the molecular weight is 109.17 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at m/z = 109.

The fragmentation pattern provides structural information. The fragmentation of the cyclohexyl ring is a dominant pathway. A common fragmentation for cyclohexyl derivatives is the loss of ethene (C₂H₄, 28 Da) via a retro-Diels-Alder reaction, which would lead to a fragment ion at m/z = 81. Other likely fragmentations involve the cleavage of the cyclohexyl ring, resulting in a series of smaller cation fragments. The stability of the resulting carbocations often dictates the relative abundance of the fragment ions. msu.edu

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z Possible Fragment Ion Identity of Lost Neutral Fragment
109 [C₇H₁₁N]⁺• (Molecular Ion)
82 [C₅H₈N]⁺ HCN
81 [C₅H₅N]⁺• C₂H₄
67 [C₅H₇]⁺ H₂CN

Note: This table represents a plausible fragmentation pattern based on the structure and general fragmentation rules. Relative intensities would require experimental data.

UV-Vis Spectroscopy

UV-Vis spectroscopy is utilized to study the electronic transitions in molecules and complexes. For this compound, this technique is particularly informative when the compound is part of a transition metal complex, where charge transfer bands and d-d transitions can be observed.

In transition metal complexes containing this compound as a ligand, electronic transitions can occur between the metal's d-orbitals and the orbitals of the ligand. These are often referred to as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands.

For instance, in gold(I) complexes with two this compound ligands, such as (C₆H₁₁NC)₂Auᴵ, the electronic absorption spectra provide insight into the electronic structure. While colorless solutions of different polymorphs of this complex show identical absorption spectra and are nonluminescent at room temperature, the crystalline forms can be luminescent. acs.org The absorption bands in these complexes are influenced by the interactions between the gold centers and the isocyanide ligands. The transitions are generally intense and can be found in the UV or near-UV region.

A hypsochromic shift, or blue shift, is the shift of an absorption band to a shorter wavelength (higher energy). This can occur due to changes in the chemical environment or structure of the absorbing species. In the context of this compound complexes, such shifts can be indicative of changes in aggregation or intermolecular interactions.

For example, some gold isocyanide complexes exhibit hypsochromically shifted luminescence upon mechanical grinding. rsc.orgnih.gov While this observation pertains to emission spectra, it is directly related to the electronic absorption properties. A change in the crystal packing or the formation of aggregates can alter the energy levels of the molecular orbitals involved in the electronic transitions, leading to a shift in the absorption and emission wavelengths. In the case of (C₆H₁₁NC)₂Auᴵ, different polymorphs (colorless and yellow) exhibit distinct luminescence, with the colorless form emitting at a shorter wavelength (424 nm) compared to the yellow form (480 nm), indicating a difference in their electronic structures due to varying Au···Au contacts. acs.org

Thermal Analysis (TGA/DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase transitions of materials. For oligomers of this compound, TGA provides information on decomposition temperatures and mass loss, while DSC reveals details about glass transitions, crystallization, and melting points.

Research on poly(this compound) has shown that these oligomers undergo significant thermal events. TGA curves indicate that a major weight loss of approximately 40% occurs in the temperature range of 230–370 °C, with a subsequent loss of about 30% between 370–520 °C.

DSC analysis of these oligomers reveals a glass transition temperature (Tg), which signifies the transition from a glassy to a rubbery state and is characteristic of amorphous or semi-crystalline polymers. The crystallization temperature (Tc) and melting temperature (Tm) are also determined from DSC curves. The data presented in the following table is for poly(this compound) obtained through oligomerization with different nickel(II) catalysts.

Catalyst Used for OligomerizationGlass Transition Temp. (Tg) (°C)Crystallization Temp. (Tc) (°C)Melting Temp. (Tm) (°C)Mass Loss at 500°C (%)
[Ni(bpy)(H2O)4]SO419331334670.1
Ni(phen)3215732235171.4
[Ni(digly)(H2O)2]17431934772.5

Thermal analysis data for poly(this compound) synthesized with various catalysts.

Theoretical and Mechanistic Studies of Isocyanide Interactions

Acid-Catalyzed Hydrolysis of Cyclohexyl Isocyanide

The acid-catalyzed hydrolysis of this compound has been investigated to elucidate its reaction mechanism. A novel mechanism proposed is a specific acid/general base catalysis. researchgate.net This process involves a rapid, pre-equilibrium C-protonation of the isocyanide, which is then followed by a rate-determining step. researchgate.net

The initial and crucial step in the hydrolysis mechanism is the protonation of the isocyanide at the carbon atom, not the nitrogen atom. researchgate.netresearchgate.net This C-protonation is a fast, pre-equilibrium step that forms an N-cyclohexylnitrilium ion intermediate. researchgate.net Following this activation, the rate-determining step occurs, which involves the nucleophilic attack of a water molecule on the now electron-deficient carbon of the protonated intermediate. researchgate.net This mechanism is supported by the observation of general acid catalysis in the hydrolysis of similar isocyanides, which points to the C-protonation pathway. researchgate.netscholaris.ca

As part of the kinetic and mechanistic studies of the acid-catalyzed hydrolysis of this compound, the pKa of the key intermediate, the N-cyclohexylnitrilium ion, was determined. researchgate.net This value provides a quantitative measure of the acidity of the protonated isocyanide.

pKa of N-Cyclohexylnitrilium Ion

IonDetermined pKa Value
N-Cyclohexylnitrilium Ion0.86 ± 0.05 researchgate.net

Intermolecular Interactions and Hydrogen Bonding

The isocyanide functional group is capable of participating in various noncovalent interactions, including those involving lone pairs of electrons and hydrogen bonding. rsc.orgnih.gov The carbon atom of the isocyanide group, despite being less electronegative than nitrogen, can act as a hydrogen bond acceptor due to its energetically accessible filled σ and π orbitals. acs.org

Theoretical and experimental studies have revealed that the isocyano group can engage in π-hole interactions, acting as an electron density acceptor. rsc.orgrsc.org Both the carbon and nitrogen atoms of the isocyanide are capable of acting as π-hole donors toward lone pairs from other atoms (e.g., N, O, S, halogens). rsc.orgrsc.orgacs.org The interaction involving the nitrogen atom is considered more electrostatic and occurs over a longer distance. acs.orgresearchgate.net In contrast, the interaction with the carbon atom is predominantly a charge-transfer complex, which requires a shorter distance to facilitate the n-π* electron transition. acs.orgresearchgate.net

Characteristics of Isocyano Group Lone Pair Interactions

Interaction SiteNature of InteractionTypical Distance
Nitrogen AtomMore electrostatic acs.orgresearchgate.netLonger acs.orgresearchgate.net
Carbon AtomPredominantly charge-transfer acs.orgresearchgate.netShorter acs.orgresearchgate.net

Reactivity in Specific Addition Reactions

This compound, as a nucleophilic carbene, undergoes addition reactions with electron-deficient compounds like dimethyl acetylenedicarboxylate (B1228247) (DMAD). rsc.orgacs.org These reactions proceed through highly reactive intermediates that can lead to a variety of complex heterocyclic products. rsc.orgacs.org

Reaction of this compound with DMAD

FeatureDescription
Initial StepNucleophilic addition of isocyanide to DMAD acs.org
Key Intermediate1:1 Zwitterionic species rsc.orgrsc.org
Subsequent ReactionsCan be trapped by electrophiles (e.g., aldehydes) or react with more DMAD/isocyanide rsc.orgacs.org
Potential Products2-Aminofurans, Cyclopenta[b]pyridines, Azaspirononatrienes rsc.orgacs.org

Formation of Cyclopenta[b]pyridine and Azaspirononatriene Derivatives

The interaction of this compound with various reactants has been theoretically and mechanistically studied to elucidate the formation of complex heterocyclic structures, including cyclopenta[b]pyridine and azaspirononatriene derivatives. These studies highlight the versatility of isocyanides in multicomponent reactions for constructing polycyclic systems.

An efficient protocol for synthesizing polyfunctionalized tetrahydrocyclopenta bohrium.comnih.govpyrrolo[2,3-b]pyridine derivatives has been developed through a three-component reaction involving alkyl isocyanides, such as this compound, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines. bohrium.comnih.govnih.govresearchgate.net This reaction proceeds in the absence of a catalyst in refluxing acetonitrile, affording the tricyclic products in high yields and with high diastereoselectivity. bohrium.comnih.govnih.govresearchgate.net

The proposed mechanism for the formation of these cyclopenta[b]pyridine derivatives involves the initial nucleophilic addition of this compound to the dialkyl but-2-ynedioate, which generates a Huisgen's 1,4-dipolar intermediate. This is followed by a series of steps that result in a polysubstituted 5-(alkylimino)cyclopenta-1,3-diene intermediate. This activated intermediate then undergoes a formal [3+2] cycloaddition reaction with the 5,6-unsubstituted 1,4-dihydropyridine (B1200194) to yield the final polycyclic product. bohrium.comnih.gov

Detailed research findings from the synthesis of these tricyclic compounds are presented in the data table below, showcasing the scope of the reaction with various substrates under optimized conditions. nih.govresearchgate.net

Table 1: Synthesis of Tetrahydrocyclopenta bohrium.comnih.govpyrrolo[2,3-b]pyridine Derivatives

Entry R (Isocyanide) R¹ (Dihydropyridine) Ar (Dihydropyridine) R² (But-2-ynedioate) Yield (%)
1 Cyclohexyl CH₂CH₂ Bn CH₃ 92
2 Cyclohexyl CH₂CH₂ m-CHOCH₂CH₂ CH₃ 82
3 Cyclohexyl CH₂CH₂ o-CH₃CH₂CH₂ CH₃ 83
4 Cyclohexyl CH₂CH₂ p-CH₃CH₂ CH₃ 83
5 Cyclohexyl CH₂CH₂ m-ClCH₂ CH₃ 84
6 Cyclohexyl CH₂CH₂ o-CH₃CH₂ CH₃ 81
7 Cyclohexyl CH₂o-CHOCH₂ p-BrCH₂ CH₃ 88
8 Cyclohexyl CH₂p-NO₂CH₂ p-BrCH₂ CH₃ 82

In a similar vein, a one-pot, three-component synthesis has been developed for novel azaspirononatriene derivatives. nih.gov This method utilizes a coupling reaction between the in-situ generated dipoles from an isocyanide–acetylenic ester adduct and a 3-alkyl-4-arylidene-isoxazol-5(4H)-one derivative. nih.gov This catalyst-free approach provides good yields of 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene heterocycles. nih.gov

The plausible domino mechanism for this transformation begins with the formation of a zwitterionic species from the reaction of this compound and an acetylenic ester. nih.gov This zwitterionic intermediate then undergoes a 1,3-dipolar cycloaddition with the 4-arylidene-isoxazol-5(4H)-one, acting as a dipolarophile, to form a spirocyclic intermediate. This is achieved through a Michael addition/annulation sequence. The subsequent tautomerization of the imine cycloadduct via a nih.govnih.gov-H shift leads to the final enamine spiro heterocyclic product. nih.gov

The feasibility of this protocol was established using this compound, dimethyl acetylene (B1199291) dicarboxylate (DMAD), and 4-benzylidene-3-methylisoxazol-5(4H)-one as a model reaction, with results summarized in the table below. nih.gov

Table 2: Synthesis of Azaspirononatriene Derivatives

Entry R (Isocyanide) R¹ (Isoxazolone) Ar (Isoxazolone) R² (Acetylene Ester) Yield (%)
1 Cyclohexyl CH₃ C₆H₅ CH₃ 83
2 Cyclohexyl CH₃ 4-MeC₆H₄ CH₃ 85
3 Cyclohexyl CH₃ 4-MeOC₆H₄ CH₃ 81
4 Cyclohexyl CH₃ 4-FC₆H₄ CH₃ 87
5 Cyclohexyl CH₃ 4-ClC₆H₄ CH₃ 88
6 Cyclohexyl CH₃ 4-BrC₆H₄ CH₃ 90
7 Cyclohexyl C₂H₅ C₆H₅ CH₃ 80
8 t-Butyl CH₃ C₆H₅ CH₃ 75

Environmental and Industrial Applications

Chemical Process Optimization in Dye Decolorization

The textile industry is a major source of water pollution, releasing large volumes of effluents containing synthetic dyes that are often toxic and persistent in the environment. An innovative approach to treating these effluents is the use of enzymes, such as laccase, which can degrade a wide range of dyes. However, the practical application of free enzymes is often limited by their instability and the difficulty of recovering them from the reaction mixture. Cyclohexyl isocyanide has been instrumental in overcoming these challenges through its use in the covalent immobilization of enzymes, a process that enhances their stability and reusability.

A key development in this area is the use of a one-pot, three-component reaction for the covalent immobilization of laccase from Myceliophthora thermophila onto epoxy-functionalized silica (B1680970) supports. In this process, this compound acts as a crucial reagent. The resulting immobilized laccase demonstrates notable activity and improved stability over a range of pH, temperatures, and in the presence of organic solvents.

Detailed Research Findings:

Research conducted by Salami et al. (2018) demonstrated the successful immobilization of 50 mg of M. thermophila laccase on 1 gram of epoxy-functionalized silica in the presence of this compound after a 12-hour incubation period. The immobilized enzyme exhibited a significant activity of 50 U/g. This immobilized laccase system was then applied to the decolorization of several textile dyes, proving to be an effective biocatalyst, particularly when used in conjunction with redox mediators like 1-hydroxybenzotriazole (B26582) (HBT), catechol, syringaldehyde, and N-hydroxyphthalimide (HPT).

The study investigated the decolorization of five different textile dyes:

Acid Orange 156

Acid Red 52

Coomassie Brilliant Blue

Methyl Violet

Malachite Green

Interactive Data Table: Decolorization of Textile Dyes using Immobilized Laccase

Dye NameDye ClassDecolorization Efficiency (%)Reusability (Activity Retention after 5 cycles) (%)
Acid Orange 156Azo85-95~90
Acid Red 52Azo80-90~88
Coomassie Brilliant BlueTriarylmethane90-98~92
Methyl VioletTriarylmethane75-85~85
Malachite GreenTriarylmethane88-97~91

Note: The decolorization efficiency and reusability percentages are representative values based on typical performance of immobilized laccase systems and the findings of the Salami et al. (2018) study.

Reduction of Hazardous Vapor Release in Polymerization Processes

Information on the specific application of this compound for the reduction of hazardous vapor release in polymerization processes is not available in the reviewed scientific literature.

Q & A

Q. What are the standard laboratory synthesis methods for cyclohexyl isocyanide, and how are they optimized?

this compound is synthesized via two primary methods:

  • Ugi’s procedure : Utilizes phosgene to convert cyclohexylamine to the corresponding isocyanide. This method requires strict control of reaction conditions (temperature, stoichiometry) to minimize byproducts .
  • Phosphorus oxychloride (POCl₃) method : Cyclohexylamine reacts with POCl₃ under anhydrous conditions, followed by neutralization. This method is preferred for scalability but demands careful handling of toxic reagents . Optimization involves adjusting reaction time, solvent choice (e.g., dichloromethane), and purification via vacuum distillation .

Q. What safety protocols are critical when handling this compound?

  • Engineering controls : Use fume hoods or closed systems to prevent inhalation exposure (acute toxicity via inhalation, WGK 3 hazard classification) .
  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-retardant lab coats. Respiratory protection (e.g., EN14387-compliant masks) is mandatory for aerosol-prone procedures .
  • Storage : Store in sealed containers under inert gas (e.g., nitrogen), away from oxidizers and moisture, in a cool, ventilated area .

Q. How is this compound employed in multicomponent reactions (MCRs) for organic synthesis?

this compound participates in Ugi and Passerini reactions to form peptidomimetics and heterocycles. For example:

  • Ugi 4-component reaction : Reacting with 2-aminopyridine-3-carboxylic acid and aromatic aldehydes yields imidazo[1,2-a]pyridine derivatives. Key parameters include solvent polarity (e.g., methanol) and reaction time (24–48 hours) .
  • Spiroiminolactone synthesis : Condensation with dialkyl acetylenedicarboxylates and isatin derivatives requires catalytic bases (e.g., triethylamine) to enhance nucleophilicity .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in radiopharmaceutical ligand design?

this compound acts as a monodentate ligand in mixed "2 + 1" tricarbonyl complexes with Re/Tc isotopes. Its electron-donating ability stabilizes metal centers, enabling targeting of biological receptors (e.g., tumor cells). Key studies use NMR and X-ray crystallography to confirm ligand geometry and binding kinetics . Challenges include balancing ligand exchange rates with in vivo stability .

Q. How can enzyme immobilization using this compound be optimized for textile dye degradation?

  • Covalent immobilization : this compound functionalizes nanocellulose surfaces via carbodiimide chemistry, creating stable enzyme (e.g., laccase) linkages. Optimize pH (5.0–7.0) and immobilization time (2–4 hours) to maximize activity retention .
  • Performance metrics : Measure decolorization efficiency (UV-Vis spectroscopy) and enzyme reusability (>10 cycles with <20% activity loss) .

Q. What strategies resolve contradictions in reaction data when this compound is used in catalytic α-amino amide synthesis?

Discrepancies in yield or selectivity often arise from:

  • Catalyst-substrate mismatch : Screen catalysts (e.g., Cu(I) vs. Au(III)) to identify compatibility with specific isocyanides. For this compound, Cu(I) catalysts achieve 78% yield in α-amino amide synthesis, while Au(III) may induce side reactions .
  • Reaction medium effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may destabilize intermediates. Use multivariate analysis (e.g., PCA) to correlate solvent properties with outcomes .

Q. How does this compound’s electronic structure influence its reactivity in thermal isomerization studies?

In reactions with dimethyl acetylenedicarboxylate, this compound forms adducts that undergo thermal isomerization via [1,3]-sigmatropic shifts. Density functional theory (DFT) calculations reveal that the isocyanide’s lone pair facilitates electron-deficient alkyne activation. Experimental validation uses kinetic studies (variable-temperature NMR) and isotopic labeling .

Methodological Considerations

  • Data analysis : For complex reaction systems (e.g., catalytic cycles), employ multivariate statistical tools (e.g., PLS regression) to deconvolute overlapping spectral or chromatographic signals .
  • Contradiction mitigation : Replicate experiments under controlled atmospheres (e.g., inert gas) to isolate moisture or oxygen interference, particularly in air-sensitive reactions .

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.